molecular formula C18H15Cl2N3O B12589134 N-[2-(3,4-Dichlorophenyl)ethyl]-N'-quinolin-3-ylurea CAS No. 648420-83-1

N-[2-(3,4-Dichlorophenyl)ethyl]-N'-quinolin-3-ylurea

Cat. No.: B12589134
CAS No.: 648420-83-1
M. Wt: 360.2 g/mol
InChI Key: UBXHWERZPFTLKC-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dichlorophenyl)ethyl]-N’-quinolin-3-ylurea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-Dichlorophenyl)ethyl]-N’-quinolin-3-ylurea typically involves the reaction of 3,4-dichlorophenethylamine with quinoline-3-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of N-[2-(3,4-Dichlorophenyl)ethyl]-N’-quinolin-3-ylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dichlorophenyl)ethyl]-N’-quinolin-3-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(3,4-Dichlorophenyl)ethyl]-N’-quinolin-3-ylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-Dichlorophenyl)ethyl]-N’-quinolin-3-ylurea involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine
  • N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide

Uniqueness

N-[2-(3,4-Dichlorophenyl)ethyl]-N’-quinolin-3-ylurea stands out due to its unique combination of a quinoline ring and a dichlorophenyl group. This structural arrangement imparts distinct chemical properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds.

Properties

CAS No.

648420-83-1

Molecular Formula

C18H15Cl2N3O

Molecular Weight

360.2 g/mol

IUPAC Name

1-[2-(3,4-dichlorophenyl)ethyl]-3-quinolin-3-ylurea

InChI

InChI=1S/C18H15Cl2N3O/c19-15-6-5-12(9-16(15)20)7-8-21-18(24)23-14-10-13-3-1-2-4-17(13)22-11-14/h1-6,9-11H,7-8H2,(H2,21,23,24)

InChI Key

UBXHWERZPFTLKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)NCCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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